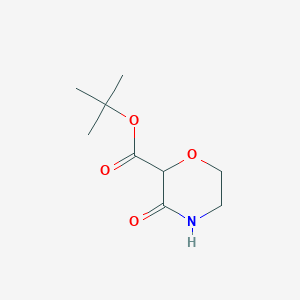![molecular formula C8H18ClNO B2369633 rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis CAS No. 1807901-48-9](/img/structure/B2369633.png)
rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis, is a chemical compound with a complex structure that includes a cyclohexyl ring, an aminomethyl group, and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis, typically involves several steps. One common method starts with the cyclohexyl ring, which is functionalized to introduce the aminomethyl group. This can be achieved through a series of reactions including halogenation, nucleophilic substitution, and reduction. The methanol group is then introduced through a hydroxylation reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound, is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis, can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The hydrogen atoms on the cyclohexyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis, has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis, involves its interaction with specific molecular targets. The aminomethyl group can interact with enzymes or receptors, potentially altering their activity. The methanol group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol: Lacks the hydrochloride salt form.
[(1R,3S)-3-(aminomethyl)cyclohexyl]ethanol: Has an ethanol group instead of a methanol group.
[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol acetate: Contains an acetate ester instead of the free methanol group.
Uniqueness
rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis, is unique due to its specific stereochemistry and the presence of both the aminomethyl and methanol groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
1807901-48-9 |
|---|---|
Fórmula molecular |
C8H18ClNO |
Peso molecular |
179.69 g/mol |
Nombre IUPAC |
[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c9-5-7-2-1-3-8(4-7)6-10;/h7-8,10H,1-6,9H2;1H/t7-,8+;/m0./s1 |
Clave InChI |
NXWSOZRIBWCUAS-KZYPOYLOSA-N |
SMILES |
C1CC(CC(C1)CO)CN.Cl |
SMILES isomérico |
C1C[C@@H](C[C@@H](C1)CO)CN.Cl |
SMILES canónico |
C1CC(CC(C1)CO)CN.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2369553.png)

![3,3-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide](/img/structure/B2369557.png)





![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2369567.png)
![2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2369570.png)

![8-(2,5-Dimethoxyphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2369573.png)
![Benzyl[1-(thiophen-2-yl)pentyl]amine](/img/structure/B2369574.png)
